Cynarine

Beschreibung

Cynarine has been reported in Echinacea angustifolia, Solanum tuberosum, and other organisms with data available.

active principle of the artichoke; functions primarily as a cholagogue and choleretic and also as antilipemic agent

Structure

3D Structure

Eigenschaften

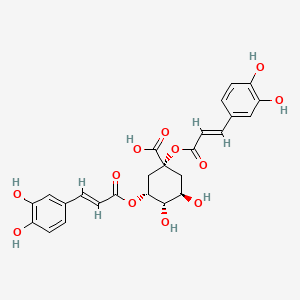

IUPAC Name |

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309674 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212891-05-9, 30964-13-7 | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynarine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynarine [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Di-O-caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological Activities of Cynara scolymus Extracts: A Technical Guide for Researchers

Abstract

Cynara scolymus L., commonly known as artichoke, is a plant species native to the Mediterranean region and has been used for centuries in traditional medicine. Modern scientific investigation has substantiated many of its therapeutic claims, revealing a complex phytochemical profile responsible for a range of biological activities. This technical guide provides an in-depth overview of the primary pharmacological effects of C. scolymus extracts, focusing on their anticancer, hepatoprotective, antioxidant, anti-inflammatory, and cardiovascular-modulating properties. The underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, Nrf2, and apoptosis cascades, are detailed. Furthermore, this document presents quantitative data from preclinical and clinical studies in structured tables and provides standardized protocols for key experimental assays to facilitate further research and development in this field.

Introduction

The globe artichoke, Cynara scolymus, is a perennial thistle of the Asteraceae family, long valued as both a food and a medicinal plant. Traditional uses primarily centered on treating liver ailments, digestive issues, and hyperlipidemia. Scientific research has since identified a wealth of bioactive compounds within the leaves, heads, and bracts of the plant that are responsible for these effects. The primary classes of active constituents include polyphenols (such as caffeoylquinic acids and flavonoids) and sesquiterpene lactones. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the current scientific understanding of the biological activities of artichoke extracts, the molecular pathways they influence, and the experimental methods used to elucidate these properties.

Phytochemical Composition

The therapeutic effects of C. scolymus are attributed to its rich and varied phytochemical composition. The concentration of these compounds can vary depending on the plant part, cultivar, and extraction method.

| Bioactive Compound Class | Key Examples | Primary Location in Plant |

| Caffeoylquinic Acids | Chlorogenic acid, Cynarin (B1669657) (1,3- and 1,5-dicaffeoylquinic acid) | Leaves, Bracts, Head |

| Flavonoids | Luteolin (B72000), Apigenin (and their glycosides) | Leaves, Bracts |

| Sesquiterpene Lactones | Cynaropicrin (B1669659) | Leaves |

| Soluble Fiber | Inulin | Head (Receptacle) |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

C. scolymus extracts have demonstrated significant anticancer properties across various cancer cell lines, including breast, liver, colon, mesothelioma, and oral squamous carcinoma. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and invasion.

Mechanism of Action: Apoptosis Induction Artichoke polyphenols trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment of cancer cells with these extracts leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway. Simultaneously, the extracts can activate caspase-8, the initiator of the extrinsic pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Quantitative Data: Cytotoxicity

| Cell Line | Extract Type | IC50 Value | Reference |

| Liver Cancer (HepG2) | Bract Extract | 1.65 µg/mL | [1] |

| Breast Cancer (MCF-7) | Bract Extract | 1.77 µg/mL | [1] |

| Mesothelioma (MSTO-211H) | Leaf Extract | 21.08 µg/mL | [1] |

| Mesothelioma (MPP-89) | Leaf Extract | 17.80 µg/mL | [1] |

| Colon Cancer (Caco-2) | Discard Extract (500 mg/L) | Strong decrease in viability | [2][3] |

| Breast Cancer (MCF-7) | Discard Extract (500 mg/L) | Strong decrease in viability | [2][3] |

Hepatoprotective and Antioxidant Activity

Artichoke extracts are well-documented for their liver-protective effects, which are largely attributed to their potent antioxidant properties. They mitigate cellular damage by neutralizing reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.

Mechanism of Action: Nrf2 Pathway Activation A key mechanism for the antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of phytochemicals from artichoke extract disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), leading to their increased expression and a strengthened cellular antioxidant defense.[4][5]

Quantitative Data: Hepatoprotective Effects

| Study Population / Model | Dosage / Treatment | Duration | Effect on Liver Enzymes | Reference |

| Patients with NASH | 2,700 mg/day ALE | 2 months | Significant decrease in ALT & AST (p < 0.001) | [5] |

| Meta-analysis (7 RCTs) | 50 - 2,700 mg/day ALE | 6-16 weeks | Significant reduction in ALT & AST | [6][7] |

| Meta-analysis (8 RCTs) | Varied | Varied | Significant reduction in ALT (p=0.016) & AST (p=0.001) | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. C. scolymus extracts exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: NF-κB Pathway Inhibition The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Artichoke bioactives, such as cynaropicrin and luteolin, can inhibit the degradation of IκBα, thereby preventing NF-κB translocation and suppressing the inflammatory cascade.[7][8]

Cardiovascular and Lipid-Lowering Effects

Artichoke leaf extract (ALE) has been shown in numerous clinical trials to improve lipid profiles, making it a potential adjunct therapy for hypercholesterolemia.

Mechanism of Action: Cholesterol Biosynthesis Inhibition The primary lipid-lowering mechanism is the inhibition of hepatic cholesterol biosynthesis.[9] Bioactive compounds, particularly luteolin, have been shown to indirectly inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[9] This is the same enzyme targeted by statin drugs. By reducing the activity of this enzyme, ALE decreases the liver's production of cholesterol, which can lead to lower circulating levels of total and LDL cholesterol.[9]

Quantitative Data: Lipid-Lowering Effects in Clinical Trials

| Study Design | Dosage | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Triglycerides | Reference |

| Meta-analysis (9 trials, 702 subjects) | Varied | Varied | WMD: -17.6 mg/dL (p < 0.001) | WMD: -14.9 mg/dL (p = 0.011) | WMD: -9.2 mg/dL (p = 0.011) | [8][10][11] |

| RCT (75 subjects) | 1280 mg/day ALE | 12 weeks | -4.2% vs +1.9% in placebo (p=0.025) | No significant difference | No significant difference | [12][13] |

| Review of studies | 2-3 g/day ALE | Varied | Decrease of 12-55 mg/dL | Decrease of 8-49 mg/dL | Decrease of 11-51 mg/dL | [14] |

Experimental Protocols

To facilitate reproducible research, this section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of C. scolymus extracts.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the C. scolymus extract in culture medium. Remove the old medium from the wells and add 100 µL of the extract dilutions (or vehicle control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.[15]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

-

Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of extract that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of an extract to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[17]

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (e.g., 0.1 mM).[17] The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare various concentrations of the C. scolymus extract in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Setup: In a 96-well plate or cuvettes, mix a volume of the extract (or control/blank) with a volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution). The blank should contain only the solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[17][18] The purple color of the DPPH solution will fade in the presence of antioxidants.

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or plate reader.[17][19]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

Protocol: Quantification of Bioactive Compounds (HPLC)

High-Performance Liquid Chromatography (HPLC) is used for the separation, identification, and quantification of specific phenolic compounds and flavonoids in the extract.[20][21]

-

Sample Preparation: The dried C. scolymus extract is dissolved in a suitable solvent (e.g., methanol/water mixture), filtered through a 0.2 or 0.45 µm syringe filter, and transferred to an HPLC vial.

-

Chromatographic Conditions:

-

System: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[20]

-

Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

-

Mobile Phase: A gradient elution is commonly employed using two solvents: Solvent A (e.g., 1% aqueous acetic acid or phosphoric acid) and Solvent B (e.g., methanol or acetonitrile).[20][22]

-

Gradient Program: A typical gradient might start with a high concentration of Solvent A, with the concentration of Solvent B increasing over the run time to elute compounds of increasing hydrophobicity. A re-equilibration step is required at the end.[22]

-

Detection: Wavelengths are set according to the absorbance maxima of the target compounds (e.g., ~280 nm for some phenolic acids, ~330-350 nm for flavonoids).[22]

-

-

Standard Preparation: Prepare stock solutions of analytical standards (e.g., chlorogenic acid, luteolin-7-O-glucoside, cynarin) in the mobile phase solvent. Create a series of dilutions to generate a calibration curve.

-

Analysis and Quantification: Inject both standards and samples. Identify compounds in the sample by comparing their retention times and UV-Vis spectra with those of the standards. Quantify the compounds by integrating the peak area and comparing it to the standard calibration curve.[24]

Protocol: Western Blot for Protein Expression Analysis

Western blotting (or immunoblotting) is used to detect and semi-quantify specific proteins in a sample, which is essential for validating the modulation of signaling pathways (e.g., caspases, NF-κB, Nrf2).[14][25]

-

Protein Extraction: After treating cells with the artichoke extract, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 30-50 µg) per lane onto a polyacrylamide gel. Run the gel electrophoresis to separate proteins based on their molecular weight.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p-NF-κB), diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[14][26]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody. This is typically done for 1 hour at room temperature.[26]

-

Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) to the membrane.[26] The enzyme on the secondary antibody will react with the substrate to produce light.

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands, which corresponds to the amount of protein, can be quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) must be probed on the same blot to normalize the data.

Conclusion and Future Directions

Extracts from Cynara scolymus demonstrate a broad spectrum of compelling biological activities, supported by a growing body of scientific evidence. Their potent antioxidant, anti-inflammatory, hepatoprotective, lipid-lowering, and anticancer effects are mediated through the modulation of critical cellular signaling pathways. The data presented herein underscore the potential of artichoke extracts and their purified bioactive constituents as candidates for the development of nutraceuticals and pharmaceuticals targeting a range of chronic and degenerative diseases.

Future research should focus on several key areas:

-

Clinical Trials: More large-scale, well-controlled randomized clinical trials are needed to confirm the efficacy and establish optimal dosages for specific health conditions.

-

Bioavailability: Studies to determine the bioavailability, metabolism, and pharmacokinetic profiles of key compounds like cynarin and luteolin are crucial.

-

Synergistic Effects: Investigation into the synergistic or additive effects of the complex mixture of compounds present in the extracts compared to isolated molecules could provide valuable insights for formulation.

-

Targeted Drug Development: Isolation and structural modification of lead compounds, such as cynaropicrin, could pave the way for novel therapeutic agents with enhanced potency and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. clinician.com [clinician.com]

- 6. Effects of Artichoke Supplementation on Liver Enzymes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. examine.com [examine.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lipid-lowering activity of artichoke extracts: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Artichoke leaf extract (Cynara scolymus) reduces plasma cholesterol in otherwise healthy hypercholesterolemic adults: a randomized, double blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archive.reading.ac.uk [archive.reading.ac.uk]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. mdpi.com [mdpi.com]

- 19. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. myfoodresearch.com [myfoodresearch.com]

- 24. japsonline.com [japsonline.com]

- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 26. benchchem.com [benchchem.com]

- 27. bosterbio.com [bosterbio.com]

Whitepaper: Cynarine as a Potential Neuroprotective Agent

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of preclinical evidence highlights cynarine (B160887) (1,3-di-O-caffeoylquinic acid), a bioactive phenolic compound predominantly found in artichoke (Cynara cardunculus), as a promising neuroprotective candidate. Its therapeutic potential stems from a multi-targeted mechanism of action, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-excitotoxic properties. This document provides a comprehensive technical overview of the current state of research on this compound's neuroprotective effects, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this evidence.

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects by modulating several critical signaling pathways implicated in neuronal survival and death. These mechanisms collectively mitigate cellular damage from oxidative stress, inflammation, and excitotoxicity, which are common pathological features of neurodegenerative disorders.

Anti-inflammatory and Anti-apoptotic Pathways

This compound has been shown to significantly suppress neuroinflammatory cascades. A primary mechanism is the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-Like Receptor 4 (TLR4) axis, which leads to the downstream suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit, this compound effectively reduces the transcription and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] Concurrently, this compound modulates the intrinsic apoptosis pathway by altering the balance of Bcl-2 family proteins. It decreases the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[2][3] This dual action helps to prevent inflammatory-mediated cell death.

Figure 1: this compound's Anti-inflammatory and Anti-apoptotic Pathways.

Antioxidant Nrf2/HO-1 Pathway

Oxidative stress is a key contributor to neuronal damage.[4] this compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, induced or mitigated by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a critical role in mitigating oxidative damage.[7][8] This activation leads to a reduction in reactive oxygen species (ROS) and lipid peroxidation.[5]

Figure 2: this compound's Modulation of the Nrf2 Antioxidant Pathway.

Attenuation of Glutamate (B1630785) Excitotoxicity

Excessive glutamate release leads to excitotoxicity, a major cause of neuronal death in acute brain injuries and chronic neurodegenerative diseases. This compound has been shown to inhibit glutamate release from cortical nerve terminals.[9] This effect is mediated through the suppression of P/Q-type voltage-gated Ca2+ channels, which reduces calcium influx.[10] Furthermore, this compound attenuates the phosphorylation of synapsin I and SNAP-25 by inhibiting the Protein Kinase A (PKA) signaling pathway, thereby decreasing the availability of synaptic vesicles for exocytosis.[9][10]

Preclinical Evidence and Quantitative Data

The neuroprotective effects of this compound have been validated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

In Vivo Studies

| Model / Inducing Agent | Species | This compound Dosage | Key Quantitative Outcomes | Reference |

| Kainic Acid-Induced Seizures | Rat | 10 mg/kg (p.o.), 7 days | - Attenuated seizure score and EEG changes.- Prevented aberrant levels of HMGB1, TLR4, p-IκB, p65-NFκB.- Significantly reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).- Alleviated increases in hippocampal glutamate. | [1] |

| Spinal Cord Injury | Mouse | N/A (Treatment with this compound) | - Reduced neuroinflammation and microglial pyroptosis.- Decreased levels of reactive oxygen species (ROS).- Improved locomotor function of hindlimbs. | [5] |

| Diethylnitrosamine (DEN) Toxicity | Mouse | 1.6 g/kg (Artichoke Extract) | - Markedly restored impaired motor function.- Decreased oxidative stress markers (MDA, TOS).- Increased Total Antioxidant Capacity (TAC).- Reduced pro-apoptotic Bax & Caspase-3; Increased anti-apoptotic Bcl-2. | [2][3][11] |

In Vitro Studies

| Model System | Inducing Agent | This compound Concentration | Key Quantitative Outcomes | Reference |

| Rat Cortical Synaptosomes | 4-Aminopyridine (4-AP) | Dose-dependent | - Decreased 4-AP-elicited glutamate release.- Inhibited PKA activation and phosphorylation of SNAP-25. | [9][10] |

| Human Lymphocytes | H₂O₂ | 12-194 µM | - Reduced H₂O₂-induced DNA damage in comet assay.- Exhibited antigenotoxic effects without being genotoxic. | [12] |

| Human Coronary Smooth Muscle Cells | Cytokine Mix | 1-100 µg/mL (Artichoke Extract) | - Downregulated cytokine-induced iNOS mRNA and protein expression.- this compound was the most potent compound tested. | [13] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies of key in vivo studies that have provided evidence for this compound's neuroprotective effects.

Kainic Acid-Induced Seizure Model in Rats

-

Objective: To evaluate the neuroprotective effect of this compound against kainic acid (KA)-induced seizures, excitotoxicity, and neuroinflammation.[1]

-

Animals: Adult male Sprague-Dawley rats.

-

Protocol:

-

Pre-treatment: Rats were administered this compound (10 mg/kg) or vehicle via oral gavage daily for 7 consecutive days. A positive control group received the antiepileptic drug carbamazepine.

-

Seizure Induction: On day 7, one hour after the final pre-treatment dose, seizures were induced by a single intraperitoneal (i.p.) injection of kainic acid (15 mg/kg).

-

Behavioral Assessment: Seizure activity was observed and scored for 2 hours post-KA injection according to a standardized Racine scale.

-

Electrophysiological Recording: Electroencephalogram (EEG) recordings were performed to monitor epileptiform activity.

-

Biochemical and Histological Analysis: Following the observation period, animals were euthanized. Brain tissues, specifically the hippocampus, were collected for analysis of inflammatory markers (e.g., HMGB1, TLR4, NF-κB, cytokines) via Western blot and ELISA, and glutamate levels via HPLC. Neuronal loss and gliosis were assessed using Nissl and immunohistochemical staining.[1]

-

Diethylnitrosamine-Induced Neurotoxicity Model in Mice

-

Objective: To investigate the protective effects of artichoke extract (containing this compound) against diethylnitrosamine (DEN)-induced oxidative stress and apoptosis in the brain.[2][11]

-

Animals: Male BALB/c mice.

-

Protocol:

-

Experimental Groups: Mice were divided into control, DEN-only, and DEN + Artichoke Extract (low dose: 0.8 g/kg; high dose: 1.6 g/kg) groups.

-

Treatment: The artichoke extract was administered for 14 days. DEN (100 mg/kg) was administered to induce toxicity.

-

Behavioral Testing: Locomotor activity tests were performed to evaluate motor function, including ambulatory rates, horizontal activities, and total distance traveled.

-

Biochemical Analysis: After 14 days, brain tissues were homogenized and analyzed for:

-

Oxidative Stress Markers: Total Oxidant Status (TOS), Total Antioxidant Capacity (TAC), and Malondialdehyde (MDA) levels.

-

Apoptotic Markers: Levels of Bax, Bcl-2, and caspase-3 were measured using ELISA kits or Western blotting.

-

-

Histopathological Examination: Brain slices were prepared and stained with Hematoxylin and Eosin (H&E) to examine for histopathological changes such as necrosis and hyperemia.[3]

-

Figure 3: General Experimental Workflow for an In Vivo Neuroprotection Study.

Conclusion and Future Directions

The available preclinical data strongly support the role of this compound as a multifaceted neuroprotective agent. Its ability to concurrently target oxidative stress, neuroinflammation, apoptosis, and glutamate excitotoxicity makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of this compound in the central nervous system is critical for establishing effective therapeutic dosages.

-

Chronic Disease Models: Evaluating the efficacy of long-term this compound administration in chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).

-

Safety and Toxicology: Comprehensive toxicological studies are necessary to establish a safety profile for long-term use.

-

Synergistic Effects: Investigating potential synergistic effects of this compound with other natural compounds or existing neuroprotective drugs.

References

- 1. Cynarin protects against seizures and neuronal death in a rat model of kainic acid-induced seizures - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Artichoke (Cynara Scolymus) Methanolic Leaf Extract Alleviates Diethylnitrosamine-Induced Toxicity in BALB/c Mouse Brain: Involvement of Oxidative Stress and Apoptotically Related Klotho/PPARγ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cynarin, a caffeoylquinic acid derivative in artichoke, inhibits exocytotic glutamate release from rat cortical nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro genotoxic and antigenotoxic effects of cynarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Cynarine: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the anti-inflammatory properties of cynarine (B160887), a bioactive compound found predominantly in artichoke (Cynara scolymus). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for inflammatory conditions.

Introduction

This compound, a dicaffeoylquinic acid derivative, has demonstrated significant anti-inflammatory effects in numerous preclinical studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This guide summarizes the current scientific understanding of this compound's anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways:

-

Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.

-

Modulation of the MAPK Pathway: this compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in the inflammatory response. Specifically, it has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK1/2.[1]

-

Activation of the Nrf2-Keap1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1] By promoting the nuclear translocation of Nrf2, this compound enhances the expression of antioxidant genes, thereby mitigating oxidative stress, a key contributor to inflammation.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound

| Mediator | Cell Line | Inducer | This compound Concentration | Observed Effect | Reference |

| VCAM-1 | EA.hy926 | LPS (1 µg/mL) | 1, 2.5, 5 µM | Dose-dependent decrease in protein expression.[2] | Kim et al., 2022 |

| MCP-1 | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |

| TNF-α | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |

| IL-1β | EA.hy926 | LPS (1 µg/mL) | 5 µM | Significant decrease in mRNA transcription levels.[2] | Kim et al., 2022 |

| IL-6 | RAW264.7 | LPS | Dose-dependent | Inhibition of IL-6 production. | YAKHAK HOEJI, 2023 |

| iNOS | HCASMC | Cytokine Mixture | 10 µM | Most potent downregulation of mRNA expression among four tested compounds.[3] | Xia et al., 2014 |

| NO | RAW264.7 | LPS | Dose-dependent | Significant suppression of NO production. | YAKHAK HOEJI, 2023 |

| PGE2 | RAW264.7 | LPS | Dose-dependent | Dose-dependent suppression of PGE2 release. | YAKHAK HOEJI, 2023 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the investigation of this compound's effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

4.1.1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

4.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

4.1.3. Measurement of Pro-Inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

4.2.1. Protein Extraction:

-

After treatment as described in 4.1.1, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

4.2.2. Western Blotting:

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine mRNA Expression

This protocol outlines the measurement of mRNA levels of pro-inflammatory cytokines.

4.3.1. RNA Extraction and cDNA Synthesis:

-

After cell treatment, extract total RNA using a suitable RNA isolation kit according to the manufacturer's protocol.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4.3.2. RT-qPCR:

-

Perform RT-qPCR using a SYBR Green-based master mix and specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

-

The reaction is typically performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

The Modulatory Role of Cynarine on Presynaptic Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive glutamate (B1630785) release is a key pathological mechanism in a variety of neurological disorders, leading to excitotoxicity and neuronal damage. Consequently, the identification of novel compounds that can modulate glutamatergic transmission is of significant therapeutic interest. Cynarine (B160887), a bioactive caffeoylquinic acid derivative found in artichoke (Cynara scolymus), has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound regulates presynaptic glutamate release. Drawing upon key experimental findings, this document details the signaling pathways involved, presents structured templates for quantitative data analysis, and offers comprehensive experimental protocols for the assays cited. Visualizations of the core signaling cascade and experimental workflows are provided to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. However, its over-accumulation in the synaptic cleft can trigger a cascade of neurotoxic events. Research into natural compounds with neuroprotective properties has identified this compound as a molecule of interest. Studies utilizing isolated nerve terminals (synaptosomes) from rat cerebral cortex have demonstrated that this compound effectively inhibits the exocytotic release of glutamate.[1][2] This guide synthesizes the current understanding of how this compound achieves this regulation at the molecular level.

Core Mechanism of Action: A Multi-step Signaling Cascade

The inhibitory effect of this compound on glutamate release is not a direct action on the glutamate release machinery itself, but rather a nuanced modulation of upstream signaling events that are critical for synaptic vesicle exocytosis. The key steps in this process are outlined below.

Inhibition of P/Q-type Voltage-Dependent Calcium Channels

The release of neurotransmitters is fundamentally dependent on the influx of calcium (Ca²⁺) into the presynaptic terminal through voltage-dependent calcium channels (VDCCs). Experimental evidence indicates that this compound's inhibitory effect on glutamate release is contingent upon the presence of extracellular Ca²⁺ and is nullified by the blockade of P/Q-type VDCCs with ω-agatoxin IVA.[1][2] Molecular docking studies further support a direct interaction, suggesting that this compound forms hydrogen bonds with the P/Q-type Ca²⁺ channel, thereby inhibiting Ca²⁺ influx.[1][2]

Attenuation of Protein Kinase A (PKA) Signaling

The influx of Ca²⁺ through VDCCs activates a number of intracellular signaling cascades, including the protein kinase A (PKA) pathway, which plays a crucial role in the mobilization and release of synaptic vesicles. The inhibitory action of this compound on glutamate release is prevented by the suppression of PKA, indicating that the PKA pathway is a critical downstream target of this compound's action.[1][2]

Reduced Phosphorylation of Key Presynaptic Proteins

PKA exerts its effects by phosphorylating various presynaptic proteins that regulate synaptic vesicle trafficking and fusion. Two key substrates of PKA in this context are Synapsin I and Synaptosomal-Associated Protein 25 (SNAP-25). This compound has been shown to attenuate the 4-aminopyridine (B3432731) (4-AP)-elicited phosphorylation of both Synapsin I and SNAP-25 at PKA-specific residues.[1][2]

-

Synapsin I: Phosphorylation of Synapsin I by PKA is crucial for the mobilization of synaptic vesicles from the reserve pool to the readily releasable pool, making them available for exocytosis.

-

SNAP-25: Phosphorylation of SNAP-25, a component of the SNARE complex, is thought to modulate the efficiency of synaptic vesicle fusion with the presynaptic membrane.

By reducing the phosphorylation of these key proteins, this compound effectively decreases the availability of synaptic vesicles for release.[1][2]

Decreased Synaptic Vesicle Exocytosis

The culmination of this signaling cascade is a reduction in the number of synaptic vesicles that fuse with the presynaptic membrane in response to depolarization. This has been experimentally verified using techniques such as FM1-43 dye imaging, which allows for the visualization of synaptic vesicle recycling. This compound treatment leads to a decrease in 4-AP-elicited FM1-43 release, providing direct evidence for its inhibitory effect on synaptic vesicle exocytosis.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described above, the following diagrams have been generated using the DOT language.

References

The Antioxidant Capacity of Cynarine: A Technical Guide for Researchers

An in-depth exploration of the antioxidant properties of cynarine (B160887), detailing its mechanisms of action, quantitative efficacy, and the experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound, a dicaffeoylquinic acid derivative primarily found in artichoke (Cynara scolymus), has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, summarizing key quantitative data, outlining detailed experimental methodologies, and illustrating the underlying molecular pathways.

Quantitative Antioxidant Capacity of this compound

This compound exhibits robust antioxidant activity across a range of in vitro assays. Its efficacy is often compared to well-known antioxidant standards such as Trolox and caffeic acid. The following tables summarize the available quantitative data on the antioxidant capacity of this compound.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µM) of this compound | IC50 (µM) of Standard | Standard Compound | Reference |

| ABTS | 12 | 25 | Trolox | [1][2] |

| DPPH | 40 | 50 | Trolox | [1][2] |

| DPPH | 40 | 70 | Caffeic Acid | [1][2] |

Table 2: Cellular Antioxidant Activity of this compound

| Cell Line | Stressor | This compound Concentration (µM) | Inhibition of Oxidative Stress (%) | Reference |

| 3T3 cells | Iron (Fe) | 51 | 75 | [1] |

| 3T3 cells | AAPH | 45 | 72 | [1] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Direct Radical Scavenging

The chemical structure of this compound, rich in hydroxyl groups on its aromatic rings, endows it with the ability to directly donate hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through its potent scavenging of DPPH and ABTS radicals[1][2]. Furthermore, this compound has been shown to inhibit linoleic acid oxidation and scavenge hydroxyl and superoxide (B77818) anions[1][2].

Modulation of Cellular Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2-Keap1 and MAPK pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the expression of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD)[3][4][5]. Studies have shown that this compound can activate Nrf2 and enhance the expression of antioxidant genes like Hmox1 and Cat[3][4]. This activation is a key mechanism by which this compound bolsters the cell's intrinsic antioxidant defenses.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including inflammation and stress responses. Certain stimuli, including oxidative stress, can activate MAPK pathways (such as p38 and JNK), leading to inflammatory responses. This compound has been shown to inhibit the activation of the MAPK pathway[3][6]. By suppressing the phosphorylation of key MAPK proteins, this compound can attenuate downstream inflammatory signaling, which is often intertwined with oxidative stress. For instance, this compound has been observed to inhibit the phosphorylation of p38 MAPK.

Experimental Protocols for Assessing Antioxidant Capacity

To aid researchers in the evaluation of this compound's antioxidant properties, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

This compound

-

Standard antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions of the standard antioxidant.

-

Assay:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the sample and standard to separate wells.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

For the blank, use the solvent instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of working ABTS•+ solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of dilutions of the standard antioxidant.

-

Assay:

-

Add a small volume (e.g., 10 µL) of each dilution of the sample and standard to separate wells of a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of the FeSO₄·7H₂O standard.

-

Assay:

-

Add a small volume (e.g., 10 µL) of each dilution of the sample and standard to separate wells of a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and is expressed as Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator (such as AAPH). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.

Materials:

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

This compound

-

Standard (e.g., Trolox)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a series of dilutions of the Trolox standard.

-

Assay:

-

In a 96-well black plate, add a specific volume (e.g., 150 µL) of the fluorescein working solution to each well.

-

Add a volume (e.g., 25 µL) of the sample, standard, or blank (phosphate buffer) to the wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 10-30 minutes).

-

-

Initiation of reaction: Add a volume (e.g., 25 µL) of the AAPH solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents.

Conclusion

This compound is a potent natural antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the modulation of key cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising bioactive compound. The ability of this compound to not only neutralize existing reactive oxygen species but also to enhance the body's own antioxidant defenses through the Nrf2 pathway makes it a particularly compelling candidate for the development of novel antioxidant-based therapies. Further research into its in vivo efficacy and bioavailability is warranted to fully elucidate its clinical utility.

References

The chemical synthesis and derivatives of Cynarine

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Cynarine (B160887)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 1,3-dicaffeoylquinic acid, is a prominent bioactive compound found in artichoke (Cynara cardunculus) with a range of therapeutic properties, including hepatoprotective and cholesterol-lowering effects. While traditionally obtained through extraction from natural sources, its chemical synthesis is crucial for producing high-purity standards, novel derivatives, and enabling large-scale production for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, methodologies for the generation of its derivatives, and its interaction with key biological signaling pathways. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development efforts in this area.

Chemical Synthesis of this compound (1,3-dicaffeoylquinic acid)

The total chemical synthesis of this compound presents a significant challenge due to the polyhydroxylated nature of its quinic acid core, requiring a strategic application of protecting groups to achieve the desired 1,3-diester regioselectivity. The more commonly documented method of obtaining this compound is through the chemical isomerization of its more abundant 1,5-dicaffeoylquinic acid isomer, which is readily extracted from plant sources.

Synthesis via Isomerization of 1,5-Dicaffeoylquinic Acid

A practical and higher-yield method for producing this compound involves the base-catalyzed acyl migration of 1,5-dicaffeoylquinic acid. This process leverages the natural abundance of the 1,5-isomer.

Experimental Protocol:

A patented method outlines the following procedure for this conversion[1]:

-

Dissolution: 100g of 1,5-dicaffeoylquinic acid is dissolved in 200mL of water.

-

pH Adjustment: The pH of the solution is adjusted to 11 using a 0.1mol/L sodium hydroxide (B78521) solution.

-

Heating and Stirring: The mixture is heated to 90°C and stirred continuously for 120 minutes to facilitate the isomerization.

-

Cooling and Acidification: The reaction product is cooled, and the pH is adjusted to 4.0 with hydrochloric acid.

-

Extraction: The solution is extracted three times with an equal volume of diethyl ether. The organic phases are combined.

-

Concentration: The ether is removed from the organic phase by vacuum concentration at 35°C.

-

Crystallization: The aqueous phase from the extraction is concentrated under vacuum (0.09MPa) at 70°C to one-third of its original volume. Five volumes of ethanol (B145695) are added, and the solution is cooled to -5°C to induce crystallization.

-

Isolation: The crystallized product is filtered and dried to yield pure this compound (1,3-dicaffeoylquinic acid).

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| 100 g of 1,5-Dicaffeoylquinic Acid | This compound (1,3-Dicaffeoylquinic Acid) | 35 g | [1] |

Workflow for Isomerization Synthesis of this compound:

Caption: Isomerization of 1,5-dicaffeoylquinic acid to this compound.

Proposed De Novo Synthetic Route

A de novo synthesis of this compound would involve the direct esterification of quinic acid with two molecules of caffeic acid. This requires a sophisticated protection strategy to ensure the correct regiochemistry. Drawing inspiration from the synthesis of related compounds like 1,3,5-tri-O-caffeoylquinic acid, a plausible route is proposed[1].

Proposed Experimental Protocol:

-

Protection of Quinic Acid: Commercially available (-)-quinic acid must be selectively protected. The hydroxyl groups at positions 4 and 5 are often protected as a cyclic acetal (B89532) (e.g., using 2,2-dimethoxypropane), and the tertiary hydroxyl at position 1 can be protected as a silyl (B83357) ether. This leaves the hydroxyls at positions 1 and 3 available for acylation.

-

Protection of Caffeic Acid: The two phenolic hydroxyl groups on caffeic acid must be protected, for example, as a methylenedioxy acetal, to prevent them from reacting during the esterification step. The carboxylic acid can then be converted to a more reactive acyl chloride.

-

Esterification: The protected quinic acid is reacted with the protected caffeoyl chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the desired 1,3-diester. This step may need to be performed sequentially for each position.

-

Deprotection: All protecting groups are removed under appropriate conditions. For example, the acetals are typically removed with acid (e.g., trifluoroacetic acid), and silyl ethers are removed with a fluoride (B91410) source (e.g., TBAF).

Proposed De Novo Synthesis Pathway for this compound:

Caption: Proposed de novo synthetic pathway for this compound.

Synthesis of this compound Derivatives

The development of this compound derivatives is a key strategy for enhancing its therapeutic properties, improving bioavailability, and exploring structure-activity relationships (SAR). Derivatives can be synthesized by modifying either the caffeic acid or the quinic acid moieties.

Strategies for Derivative Synthesis:

-

Modification of Caffeic Acid:

-

Phenolic Hydroxyl Groups: The 3,4-dihydroxy arrangement on the phenyl ring is crucial for antioxidant activity. Derivatives can be created by alkylation, acylation, or glycosylation of one or both of these hydroxyls before condensation with the quinic acid core.

-

Acrylate Moiety: The double bond can be reduced or functionalized to create dihydrocaffeic acid esters or other adducts.

-

-

Modification of the Quinic Acid Core:

-

Remaining Hydroxyls: The free hydroxyl groups at positions 4 and 5 of the this compound molecule can be esterified or etherified to create tri- or tetra-esters or ethers, altering the molecule's polarity and solubility.

-

Carboxylic Acid: The carboxylic acid group at C1 can be converted to an ester, amide, or other functional groups to modulate the molecule's acidic properties and potential for interaction with biological targets.

-

The synthesis of these analogs would generally follow the de novo strategy, using appropriately modified and protected starting materials in the esterification step.

Quantitative Data Summary

Table 1: this compound Content from Various Sources

| Source/Method | This compound Content/Yield | Reference |

| Isomerization of 1,5-dicaffeoylquinic acid | 35% (w/w) | [1] |

| Enzyme-Assisted Extraction (Artichoke Leaves) | 156.3 ± 2.3 mg/kg (dry material) | [2][3] |

| Artichoke Roots (Hot Water Extraction) | 345 mg/kg | [4] |

| Artichoke Bracts (Hot Water Extraction) | 634.5 ± 4.8 mg/kg | [4] |

Table 2: Biological Activity Data for this compound and Related Extracts

| Activity | Experimental System | Key Finding | Reference |

| Anti-inflammatory | Human Coronary Artery Smooth Muscle Cells | Downregulates cytokine-induced iNOS mRNA and protein expression. | [] |

| Antioxidant Activity | DPPH Assay (Artichoke Leaf Extract) | IC50 = 30.0 mg/L | [2] |

| Antioxidant Activity | FRAP Assay (Artichoke Leaf Extract) | 77.8 mg/L | [2] |

| Cholesterol Biosynthesis | Primary Cultured Rat Hepatocytes | Caffeic acid and this compound did not significantly inhibit cholesterol biosynthesis. | [6] |

| Neuroprotection | Rat Cortical Synaptosomes | Inhibits exocytotic glutamate (B1630785) release via the PKA signaling pathway. | [7][8] |

| Anti-NAFLD | NAFLD Model Cells | Reduced fat deposition and inhibited expression of AKT1 and MAPK1. | [9] |

Interaction with Cellular Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, cell survival, and metabolism.

Inhibition of Inflammatory Pathways (NF-κB and MAPK)

In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to inhibit the activation of the p38 MAPK and NF-κB pathways. It achieves this by upregulating Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of these pathways. This leads to a reduction in the expression of pro-inflammatory mediators such as VCAM-1, MCP-1, TNF-α, and IL-1β[10].

This compound's Role in a Pro-inflammatory Signaling Cascade:

References

- 1. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Total synthesis of cynaropicrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

The Modulatory Effect of Cynarine on Inducible Nitric Oxide Synthase (iNOS) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, responsible for the production of large, sustained amounts of nitric oxide (NO). While NO produced by endothelial NOS (eNOS) is vasoprotective, NO from iNOS is a pro-inflammatory mediator implicated in various inflammatory diseases and septic shock.[1][2] Consequently, compounds that can downregulate iNOS expression are of significant therapeutic interest.[1][2] Cynarine (B160887), a bioactive compound found in artichoke (Cymara scolymus L.), has demonstrated potent anti-inflammatory properties, including the ability to inhibit iNOS expression.[1][2][3][4] This technical guide provides an in-depth overview of the effects of this compound on iNOS expression, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data from key studies.

Quantitative Data Summary

The inhibitory effect of this compound on iNOS expression has been quantified in human coronary artery smooth muscle cells (HCASMC). The following tables summarize the dose-dependent effects of both artichoke leaf extract (ALE) and pure this compound on iNOS mRNA and protein expression following stimulation with a cytokine mixture (CM).

Table 1: Effect of Artichoke Leaf Extract (ALE) on Cytokine-Induced iNOS mRNA Expression in HCASMC [2][5]

| Treatment Time | ALE Concentration (µg/mL) | Relative iNOS mRNA Expression (Fold Change vs. CM) |

| 6 hours | 1 | No significant change |

| 10 | Significant decrease | |

| 100 | Significant decrease | |

| 24 hours | 1 | No significant change |

| 10 | Significant decrease | |

| 100 | Significant decrease |

Table 2: Effect of this compound and Other Artichoke Compounds on Cytokine-Induced iNOS mRNA Expression in HCASMC [1][2][4][5][6][7]

| Compound (Concentration) | Relative iNOS mRNA Expression (Fold Change vs. CM) | Potency Ranking |

| This compound | Significant decrease | 1 (Most Potent) |

| Cyanidin (B77932) | Significant decrease | 2 |

| Luteolin | Minor decrease | 3 |

| Cynaroside | Minor decrease | 3 |

Table 3: Effect of this compound and Cyanidin on Cytokine-Induced iNOS Protein Expression in HCASMC [1][2][4][5][6][7]

| Compound | Relative iNOS Protein Expression |

| This compound | Clearly reduced |

| Cyanidin | Clearly reduced |

| Luteolin | Minor effect |

| Cynaroside | Minor effect |

Signaling Pathways

This compound's inhibitory effect on iNOS expression is mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

Upon stimulation by pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and bind to the promoter region of the iNOS gene, initiating its transcription. Evidence suggests that this compound can interfere with this pathway, potentially by inhibiting IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.[8][9]

The MAPK pathways, including p38 and JNK, are also activated by inflammatory stimuli and play a role in the transcriptional activation of iNOS.[8] this compound has been shown to suppress the activation of these MAPK pathways.[8]

Caption: Proposed mechanism of this compound's inhibition of iNOS expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on iNOS expression.

Cell Culture and Treatment

-

Cell Line: Human Coronary Artery Smooth Muscle Cells (HCASMC).

-

Culture Medium: Smooth muscle cell growth medium supplemented with growth factors, 5% fetal bovine serum, and antibiotics.

-

Induction of iNOS Expression: Cells are stimulated with a cytokine mixture (CM) typically containing interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) for a specified duration (e.g., 6 or 24 hours).[2][7][10]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a set time before the addition of the cytokine mixture.

RNA Extraction and Real-Time RT-PCR for iNOS mRNA Quantification

-

RNA Isolation: Total RNA is extracted from HCASMC using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR is performed using primers specific for human iNOS and a housekeeping gene (e.g., β-actin) for normalization. The reaction is typically run on a real-time PCR system with SYBR Green detection.[11][12][13]

-

Data Analysis: The relative expression of iNOS mRNA is calculated using the ΔΔCt method.

Protein Extraction and Western Blotting for iNOS Protein Quantification

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated HCASMC using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15][16]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[15][17]

-